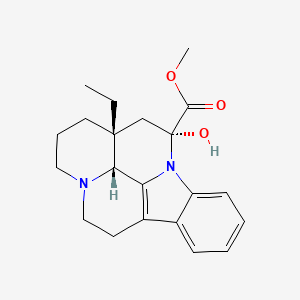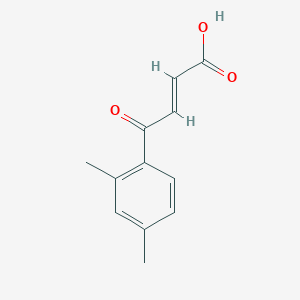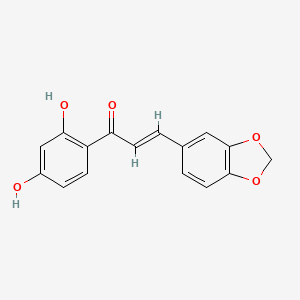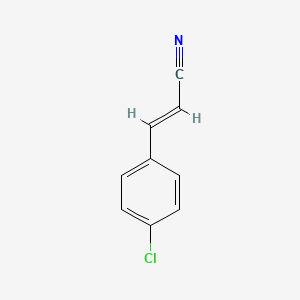
(R)-2-Amino-3-(2-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-nitrophenyl)propanoic acid typically involves the reaction of 2-nitrobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(2-nitrophenyl)propanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
®-2-Amino-3-(2-nitrophenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various electrophiles. The reaction conditions often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields ®-2-Amino-3-(2-aminophenyl)propanoic acid, while reduction of the carboxylic acid group yields ®-2-Amino-3-(2-nitrophenyl)propanol.
科学的研究の応用
®-2-Amino-3-(2-nitrophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, leading to specific biological effects.
類似化合物との比較
®-2-Amino-3-(2-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:
®-2-Amino-3-(2-aminophenyl)propanoic acid: This compound is formed by the reduction of the nitro group in ®-2-Amino-3-(2-nitrophenyl)propanoic acid and has different chemical and biological properties.
®-2-Amino-3-(2-nitrophenyl)propanol: This compound is formed by the reduction of the carboxylic acid group and has different reactivity and applications.
The uniqueness of ®-2-Amino-3-(2-nitrophenyl)propanoic acid lies in its specific structural arrangement and the presence of both an amino and a nitro group, which allows for a wide range of chemical reactions and applications.
特性
IUPAC Name |
(2R)-2-amino-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGVFSSLGTJAJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)












